5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a pyrazole ring, a sulfonyl group, and a bicyclic structure
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular docking study conducted on lm-ptr1, complexed with trimethoprim, justified the better antileishmanial activity of a similar compound . This suggests that the compound may interact with its targets in a similar manner, leading to changes that result in its pharmacological effects.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that it affects the biochemical pathways ofLeishmania and Plasmodium species . The downstream effects of these interactions would be the inhibition of these pathogens, leading to the alleviation of the diseases they cause.
Result of Action
The result of the compound’s action is the inhibition of Leishmania and Plasmodium species, leading to potent antileishmanial and antimalarial activities . This results in the alleviation of the diseases caused by these pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1-methyl-1H-pyrazole with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. This intermediate is then subjected to cyclization reactions to form the bicyclic structure. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The scalability of the process is crucial for industrial applications, and methods such as crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thia-bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
Scientific Research Applications
5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
3(5)-Substituted pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Polysubstituted pyrazoles: Used in the synthesis of complex heterocyclic systems.
Uniqueness
5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane stands out due to its bicyclic structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S2/c1-11-5-9(3-10-11)16(13,14)12-4-8-2-7(12)6-15-8/h3,5,7-8H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGIFSKLKSCEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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